CID 77520360
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Overview
Description
2-Amino-5-tert-butyldimethylsilyloxy-methyl-thiazole is a chemical compound with the molecular formula C10H20N2OSSi and a molecular weight of 244.43 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-tert-butyldimethylsilyloxy-methyl-thiazole typically involves the reaction of tert-butyldimethylsilyl chloride with 2-amino-5-methylthiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-tert-butyldimethylsilyloxy-methyl-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Amino-5-tert-butyldimethylsilyloxy-methyl-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-tert-butyldimethylsilyloxy-methyl-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylthiazole: A structurally similar compound with different functional groups.
2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole: Another similar compound with slight variations in the molecular structure.
Uniqueness
2-Amino-5-tert-butyldimethylsilyloxy-methyl-thiazole is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its tert-butyldimethylsilyloxy group enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H20N2OSSi |
---|---|
Molecular Weight |
244.43 g/mol |
InChI |
InChI=1S/C10H20N2OSSi/c1-7-8(10(2,3)4)14(9(11)12-7)13-15(5)6/h1-6H3,(H2,11,12) |
InChI Key |
WTNRWPNZOWNALD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([S](C(=N1)N)O[Si](C)C)C(C)(C)C |
Origin of Product |
United States |
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